molecular formula C22H21F2N3O2S B2551327 3-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1705332-18-8

3-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2551327
CAS RN: 1705332-18-8
M. Wt: 429.49
InChI Key: YEYDDNLVQOFSJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives often involves the use of microwave-assisted techniques, which provide a rapid and efficient method for compound preparation . Additionally, palladium-catalyzed transfer hydrogenation under microwave irradiation has been employed for the synthesis of related compounds . These methods are advantageous due to their speed, reduced reaction times, and potential for high yields.

Molecular Structure Analysis

Quinazolin-4(3H)-one derivatives are characterized by their tricyclic structure, where the quinazolinone moiety is central to the compound's biological activity. The introduction of various substituents, such as the 1,3,4-thiadiazole , 1,3,4-oxadiazole , and thiazepan , can significantly alter the compound's properties and enhance its biological activity.

Chemical Reactions Analysis

The chemical reactivity of quinazolin-4(3H)-one derivatives is influenced by the substituents attached to the core structure. For instance, the presence of a 1,3,4-oxadiazole moiety has been shown to confer antimicrobial properties , while the incorporation of a thiadiazole group has been associated with anticancer activity . The introduction of halogens, such as chlorine and fluorine, can also affect the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives, such as solubility, melting point, and stability, are crucial for their biological efficacy. These properties are determined by the compound's molecular structure and can be tailored through the introduction of specific functional groups. The cytotoxicity and selectivity indices of these compounds are typically assessed in cell culture assays to determine their potential as therapeutic agents .

Relevant Case Studies

Several studies have demonstrated the potential of quinazolin-4(3H)-one derivatives as antiviral agents against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus . Other studies have highlighted their antibacterial and antifungal activities against various pathogens . Additionally, some derivatives have shown promising antitumor activities in both in vitro and in vivo models .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for various biological activities, including diuretic, antimicrobial, anticonvulsant, and anticancer effects. For instance, a series incorporating either thiazole or 1,3,4-thiadiazole moieties demonstrated significant diuretic activity, highlighting the compound's potential in medical applications beyond its basic chemical interest (Maarouf, El‐Bendary, & Goda, 2004).

Anticancer and Antimicrobial Activities

  • Novel quinazolin-4(3H)-one analogues have been designed and shown to possess anticancer properties. Research indicates that specific derivatives exhibit broad-spectrum antitumor efficiency across various cell lines, underscoring their potential as foundational structures for developing new anticancer drugs (Joseph et al., 2010). Moreover, antimicrobial evaluation of quinazolinone peptide derivatives has shown moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in combating microbial resistance (Kapoor et al., 2017).

Anticonvulsant Agents

  • Research into quinazolinonyl substituted benzoxazepinyl and benzothiazepinyl indoles has demonstrated potent anticonvulsant agents, with certain compounds outperforming standard drugs like phenytoin sodium. This research opens pathways for new treatments in epilepsy and seizure disorders (Archana., 2019).

Design and Pharmacological Screening

  • The design and synthesis of novel quinazoline derivatives have been conducted with the aim of discovering new antimicrobial, analgesic, and anti-inflammatory agents. Some derivatives have shown promising results, indicating the potential for the development of new drugs based on the quinazoline scaffold (Dash et al., 2017).

properties

IUPAC Name

3-[3-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2S/c23-15-5-6-18(24)17(13-15)20-7-9-26(11-12-30-20)21(28)8-10-27-14-25-19-4-2-1-3-16(19)22(27)29/h1-6,13-14,20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYDDNLVQOFSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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